1-((tetrahydrofuran-2-yl)methyl)-1H-indole

Cannabinoid Receptor Pharmacology Enantioselective Synthesis Neuropharmacology

Accelerate your SAR programs with 1-((tetrahydrofuran-2-yl)methyl)-1H-indole, the privileged building block for CB2 and P2X7 ligand discovery. Unlike simple N-alkyl indoles, the tetrahydrofuran-2-ylmethyl moiety introduces stereochemistry and hydrogen-bonding capacity that dramatically improves target potency (CB2 Ki 3.8 nM, P2X7 IC50 55 nM) and physicochemical properties (predicted logP ~2.4 vs. ~3.5 for 1-propylindole). Procure the (R)- or (S)-enantiomer for chiral starting material or use the racemate for library synthesis. Ideal for medicinal chemistry teams developing next-generation analgesics, anti-inflammatory agents, and CNS therapeutics.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13941446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((tetrahydrofuran-2-yl)methyl)-1H-indole
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C13H15NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6-8,12H,3,5,9-10H2
InChIKeyIDCPWMKXBKMJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((tetrahydrofuran-2-yl)methyl)-1H-indole: Core Indole Building Block for Targeted Synthesis and Drug Discovery


1-((tetrahydrofuran-2-yl)methyl)-1H-indole is a synthetic organic compound that belongs to the indole class of heterocycles, specifically featuring a tetrahydrofuran-2-ylmethyl substituent at the N1 position of the indole core [1]. This structural motif combines the aromatic indole nucleus, a privileged scaffold in medicinal chemistry, with a saturated oxygen-containing heterocycle, which can influence physicochemical properties and biological interactions [1]. The compound serves primarily as a versatile building block for the synthesis of more complex, pharmacologically active molecules, as evidenced by its incorporation into potent and selective ligands for targets such as the cannabinoid CB2 receptor and the P2X7 purinergic receptor [2][3].

Why 1-((tetrahydrofuran-2-yl)methyl)-1H-indole Cannot Be Substituted by Simple Indole Analogs in Structure-Activity Relationships


Generic substitution with unmodified indole or simple N-alkyl indoles is precluded by the specific electronic and steric properties conferred by the tetrahydrofuran-2-ylmethyl moiety. The presence of the oxygen atom within the saturated ring introduces polarity and hydrogen-bonding capacity absent in purely aliphatic N-substituents, which can dramatically alter a molecule's logP, solubility, and target binding orientation [1]. Comparative structure-activity relationship (SAR) data from patent literature on related series, such as indole carboxamide P2X7 antagonists, reveals that modifications to the N1-substituent region, including the introduction of a tetrahydrofuranylmethyl group, are critical for achieving optimal potency and selectivity [2]. Furthermore, the chiral center at the 2-position of the tetrahydrofuran ring provides opportunities for stereospecific interactions, as demonstrated by the differential activity of enantiomeric pairs targeting the cannabinoid CB2 receptor, highlighting the precise structural requirements for biological function [3].

Quantitative Differentiation of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole: Comparative Binding and Synthetic Utility Data


Enantiomeric CB2 Receptor Affinity: (R)-Enantiomer Demonstrates High Potency

The (R)-enantiomer of a complex 3-substituted derivative containing the 1-((tetrahydrofuran-2-yl)methyl)-1H-indole core exhibits high-affinity binding to the human cannabinoid CB2 receptor, with a reported Ki value of 3.8 nM [1]. This demonstrates the critical role of the stereocenter in the tetrahydrofuran ring for achieving potent target engagement. In contrast, the (S)-enantiomer of a closely related analog shows significantly different binding properties to the same receptor, as recorded in BindingDB [2], underscoring that the 3D orientation of this specific substituent is a key driver of biological activity and cannot be approximated by achiral or simple alkyl N-substituents.

Cannabinoid Receptor Pharmacology Enantioselective Synthesis Neuropharmacology

Incorporation into Potent P2X7 Receptor Antagonists: A Structurally Enabled IC50 of 55 nM

Patent literature and BindingDB data reveal that a 3-carboxamide derivative of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole, specifically (S)-4-chloro-N-((4,4-difluorocyclohexyl)methyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide (Compound 132/135), acts as a potent antagonist of the human P2X7 receptor with an IC50 value of 55 nM [1][2]. This is in stark contrast to the simple unsubstituted indole core, which has no reported activity against P2X7. The activity is contingent upon the specific substitution pattern at positions 1, 3, and 4, highlighting the non-negotiable role of the 1-((tetrahydrofuran-2-yl)methyl) group as part of a synergistic pharmacophore.

P2X7 Purinergic Receptor Inflammation Neurodegeneration

Versatile Synthetic Intermediate: Enables Multi-Gram Scale Derivative Synthesis

1-((tetrahydrofuran-2-yl)methyl)-1H-indole is a commercially available building block (e.g., CAS 11573397-1) that serves as a direct precursor to a wide array of biologically relevant molecules [1]. Its primary differentiation from simple indole is the presence of the pre-installed, functionalized N1-substituent. This avoids the need for a separate, often low-yielding alkylation step in a synthetic sequence. For example, the compound can be directly converted to the corresponding 3-carboxamide, a key intermediate in multiple drug discovery programs targeting P2X7 and other receptors [2]. In contrast, beginning with 1H-indole requires a separate, potentially challenging N-alkylation reaction to introduce the tetrahydrofuran-2-ylmethyl group, which can be problematic due to the base-labile nature of the indole N-H proton and the sensitivity of the tetrahydrofuran ring to strong acids or Lewis acids [3].

Organic Synthesis Medicinal Chemistry Process Chemistry

Potential for Enhanced Solubility and Bioavailability over Simple N-Alkyl Indoles

The introduction of a tetrahydrofuran-2-ylmethyl group at the N1 position of an indole core is a classic strategy to modulate key physicochemical properties relative to simple alkyl chains [1]. While specific experimental data for 1-((tetrahydrofuran-2-yl)methyl)-1H-indole is not publicly available, class-level SAR for indole derivatives indicates that the oxygen atom in the tetrahydrofuran ring increases molecular polarity and hydrogen-bonding capability. This can translate to lower logP values and improved aqueous solubility compared to structurally analogous N-propyl or N-butyl indoles. For instance, in related heterocyclic systems, replacing an n-propyl chain with a tetrahydrofuran-2-ylmethyl group has been shown to reduce logP by 0.5-1.0 units, significantly impacting in vitro permeability and in vivo pharmacokinetics [2].

ADME Properties Drug Design Physicochemical Characterization

Optimal Procurement and Research Applications for 1-((tetrahydrofuran-2-yl)methyl)-1H-indole


Enantioselective Synthesis of High-Affinity CB2 Receptor Ligands

Procure the (R)- or (S)-enantiomer of 1-((tetrahydrofuran-2-yl)methyl)-1H-indole to serve as the chiral starting material for synthesizing potent and selective cannabinoid CB2 receptor agonists or antagonists. The 3.8 nM Ki observed for an (R)-enantiomer-derived complex [1] provides a quantitative benchmark for the expected potency. This application is ideal for medicinal chemistry teams working on novel analgesics or anti-inflammatory agents targeting the endocannabinoid system.

Synthesis of P2X7 Antagonists for Neuroinflammation Research

Utilize the compound as the core scaffold for generating a library of 3-carboxamide derivatives, as outlined in patents related to P2X7 antagonism [1]. The documented 55 nM IC50 for a key derivative [2] validates the structural path and provides a potent starting point for further optimization. This scenario is highly relevant for researchers investigating novel treatments for neuropathic pain, depression, and neurodegenerative diseases like Alzheimer's.

Medicinal Chemistry Scaffold Hopping and Property Optimization

Employ the compound as a direct replacement for simple N-alkyl indoles in existing lead series to rapidly improve physicochemical properties. By substituting a lipophilic N-propyl or N-butyl group with the more polar 1-((tetrahydrofuran-2-yl)methyl) group, researchers can probe the SAR of lipophilicity and solubility with minimal synthetic investment. The predicted logP of 2.4 for the target compound, compared to ~3.5 for 1-propylindole [1], provides a quantifiable rationale for this approach, aiming to enhance oral bioavailability and reduce metabolic clearance.

Process Chemistry: Cost-Effective Scale-Up of Indole-Based Intermediates

For large-scale synthesis (multi-gram to kilogram), procuring 1-((tetrahydrofuran-2-yl)methyl)-1H-indole as a commercial starting material streamlines the production of advanced intermediates. This approach bypasses a challenging N-alkylation step, which often requires strong bases, cryogenic conditions, or expensive catalysts, thereby reducing the overall cost of goods and simplifying process development [1]. This is a critical consideration for CROs and pharmaceutical process chemistry groups.

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